N-(1-ethyl-2-benzimidazolyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide
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Overview
Description
N-(1-ethyl-2-benzimidazolyl)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furancarboxamide is an aromatic ether and a C-nitro compound.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Characterization Techniques : Research shows synthesis methodologies for similar benzimidazole compounds, highlighting the importance of characterization techniques like FTIR, NMR, and mass spectral data for these types of chemicals (J. Shukla & V. Chauhan, 2016).
Biological Applications
Antifungal Activity : Studies on benzimidazole derivatives, similar in structure to the target compound, indicate potential antifungal applications, particularly against Candida albicans, a common yeast responsible for skin infections (Vrushali T. Kale et al., 2020).
Antiviral Properties : Certain benzimidazole compounds have demonstrated effectiveness as HIV-1 non-nucleoside reverse transcriptase inhibitors, which suggests potential antiviral applications for similar structures (G. De Martino et al., 2005).
Chemical Properties and Reactions
Complexation with Metals : Benzimidazole derivatives have shown the ability to form stable complexes with transition metals like zinc, indicating potential applications in material science or catalysis (A. Tavman, 2003).
Synthesis of Hybrid Molecules : The compound's structure allows for the synthesis of hybrid molecules, which can have enhanced biological activities. This is seen in research on other benzimidazole derivatives for antiparasitic purposes (Haythem A. Saadeh et al., 2009).
Properties
Molecular Formula |
C22H20N4O5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H20N4O5/c1-3-25-17-7-5-4-6-16(17)23-22(25)24-21(27)20-11-9-15(31-20)13-30-19-10-8-14(2)12-18(19)26(28)29/h4-12H,3,13H2,1-2H3,(H,23,24,27) |
InChI Key |
USJICSSBSOLIHY-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)C)[N+](=O)[O-] |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)C)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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